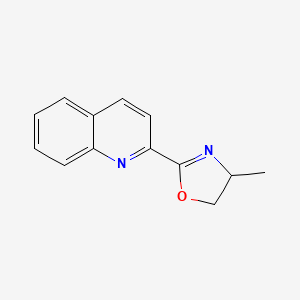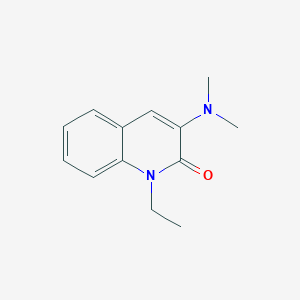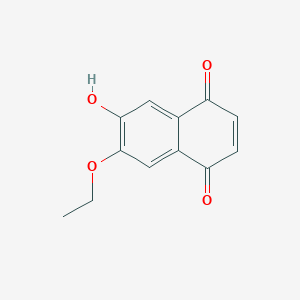
6,8-Dimethoxy-1,3-dimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxy-1,3-dimethylisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound is characterized by the presence of two methoxy groups at positions 6 and 8, and two methyl groups at positions 1 and 3 on the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,3-dimethylisoquinoline can be achieved through several methods. One notable approach involves the following steps :
Starting Material: Phloroacetophenone is used as the starting material.
Selective 2,4-di-O-methylation: The phenolic product undergoes selective methylation.
Triflation: The resulting phenolic product is triflated.
Stille-type Allylation: The triflated product undergoes allylation.
Allyl-to-Propenyl Isomerization: The allylated product is isomerized to propenyl.
Methoximation: The carbonyl moiety is methoximated.
6π-Azaelectrocyclization: The final step involves a microwave-assisted 6π-azaelectrocyclization to form the isoquinoline ring.
Another efficient method employs a ruthenium-catalyzed C–H activation/alkenylation strategy :
Methoximation: 2,4-Dimethoxyacetophenone is methoximated using CeCl3·7H2O.
Ruthenium-Catalyzed Allylation: The methoxime-directed allylation is catalyzed by ruthenium.
One-Pot Isomerization and Cyclization: A one-pot reaction involving ruthenium-catalyzed allyl to propenyl isomerization and microwave-assisted 6π-azaelectrocyclization completes the synthesis.
Análisis De Reacciones Químicas
6,8-Dimethoxy-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6,8-Dimethoxy-1,3-dimethylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound exhibits cytotoxic activity and is studied for its potential use in cancer research.
Medicine: Isoquinoline derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethoxy-1,3-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is attributed to its ability to interfere with cellular processes, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect DNA synthesis and repair mechanisms .
Comparación Con Compuestos Similares
6,8-Dimethoxy-1,3-dimethylisoquinoline can be compared with other similar isoquinoline derivatives, such as:
6,8-Dimethoxy-1,3-dimethylquinoline: Similar structure but with a quinoline ring.
This compound-5-carboxylic acid: Contains a carboxylic acid group at position 5.
This compound-4-amine: Contains an amine group at position 4.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
66178-59-4 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
6,8-dimethoxy-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C13H15NO2/c1-8-5-10-6-11(15-3)7-12(16-4)13(10)9(2)14-8/h5-7H,1-4H3 |
Clave InChI |
CXYMZDGZKXOHCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2C(=N1)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11888137.png)


![(3H-Spiro[isobenzofuran-1,4'-piperidin]-3-yl)methanol](/img/structure/B11888166.png)



![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)
![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)


